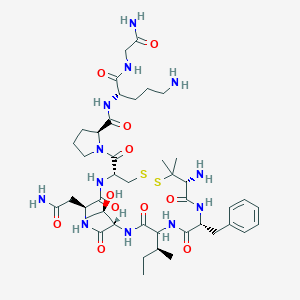
Pptoo
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pptoo is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and environmental science. Pptoo is a synthetic molecule that has been developed using a unique synthesis method.
Mecanismo De Acción
The mechanism of action of Pptoo involves the interaction between the Pptoo molecule and specific targets in cells or organisms. In cancer cells, Pptoo has been shown to inhibit the activity of enzymes that are essential for the growth and survival of cancer cells. In pests, Pptoo has been shown to disrupt the nervous system, leading to paralysis and death. In water treatment, Pptoo has been shown to bind to contaminants, removing them from water.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of Pptoo depend on the specific application and target. In cancer cells, Pptoo has been shown to induce apoptosis, or programmed cell death, which leads to the death of cancer cells. In pests, Pptoo has been shown to cause paralysis and death. In water treatment, Pptoo has been shown to remove contaminants from water, leading to cleaner and safer water.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using Pptoo in lab experiments is its synthetic nature, which allows for precise control over its properties and interactions. Another advantage is its potential for multiple applications in various fields. However, one limitation of using Pptoo in lab experiments is its limited availability, as it is a synthetic molecule that requires specific synthesis methods.
Direcciones Futuras
For research on Pptoo include exploring its potential as an anticancer agent, pesticide, and water treatment agent. Additionally, further research could investigate the mechanism of action of Pptoo in different targets and the potential for modifying its properties to enhance its effectiveness. Furthermore, research could focus on the development of more efficient synthesis methods for Pptoo, which could increase its availability for scientific research.
In conclusion, Pptoo is a synthetic molecule that has potential applications in various fields such as medicine, agriculture, and environmental science. Its unique synthesis method and mechanism of action make it an interesting subject for scientific research. Further research could lead to the development of new and innovative applications for Pptoo, ultimately benefiting society as a whole.
Métodos De Síntesis
Pptoo is synthesized using a unique method that involves the combination of two different chemical compounds. The first compound is a derivative of an organic molecule, while the second compound is a metal ion. The two compounds are combined in a reaction vessel, which is then heated and stirred for a specific period. The resulting product is Pptoo, which is purified using various techniques such as column chromatography and recrystallization.
Aplicaciones Científicas De Investigación
Pptoo has various applications in scientific research, especially in the fields of medicine, agriculture, and environmental science. In medicine, Pptoo has been shown to have potential as an anticancer agent due to its ability to inhibit the growth of cancer cells. In agriculture, Pptoo has been shown to have potential as a pesticide due to its ability to kill pests without harming crops. In environmental science, Pptoo has been shown to have potential as a water treatment agent due to its ability to remove contaminants from water.
Propiedades
Número CAS |
136429-81-7 |
|---|---|
Nombre del producto |
Pptoo |
Fórmula molecular |
C43H68N12O11S2 |
Peso molecular |
993.2 g/mol |
Nombre IUPAC |
(2S)-N-[(2S)-5-amino-1-[(2-amino-2-oxoethyl)amino]-1-oxopentan-2-yl]-1-[(4R,7S,10S,16R,19R)-19-amino-7-(2-amino-2-oxoethyl)-16-benzyl-13-[(2S)-butan-2-yl]-10-[(1R)-1-hydroxyethyl]-20,20-dimethyl-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C43H68N12O11S2/c1-6-22(2)32-39(63)54-33(23(3)56)40(64)50-27(19-30(45)57)36(60)52-28(42(66)55-17-11-15-29(55)38(62)49-25(14-10-16-44)35(59)48-20-31(46)58)21-67-68-43(4,5)34(47)41(65)51-26(37(61)53-32)18-24-12-8-7-9-13-24/h7-9,12-13,22-23,25-29,32-34,56H,6,10-11,14-21,44,47H2,1-5H3,(H2,45,57)(H2,46,58)(H,48,59)(H,49,62)(H,50,64)(H,51,65)(H,52,60)(H,53,61)(H,54,63)/t22-,23+,25-,26+,27-,28-,29-,32?,33-,34+/m0/s1 |
Clave InChI |
WQFIVHQRSCEQQW-IHHZODIZSA-N |
SMILES isomérico |
CC[C@H](C)C1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC([C@@H](C(=O)N[C@@H](C(=O)N1)CC2=CC=CC=C2)N)(C)C)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CCCN)C(=O)NCC(=O)N)CC(=O)N)[C@@H](C)O |
SMILES |
CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CSSC(C(C(=O)NC(C(=O)N1)CC2=CC=CC=C2)N)(C)C)C(=O)N3CCCC3C(=O)NC(CCCN)C(=O)NCC(=O)N)CC(=O)N)C(C)O |
SMILES canónico |
CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CSSC(C(C(=O)NC(C(=O)N1)CC2=CC=CC=C2)N)(C)C)C(=O)N3CCCC3C(=O)NC(CCCN)C(=O)NCC(=O)N)CC(=O)N)C(C)O |
Secuencia |
XFITNCPXG |
Sinónimos |
oxytocin, Pen(1)-Phe(2)-Thr(4)-Orn(8)- oxytocin, penicillamine(1)-phenylalanyl(2)-threonyl(4)-ornithine(8)- Pen(1)-Phe(2)-Thr(4)-Orn(8)-oxytocin PPTOO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



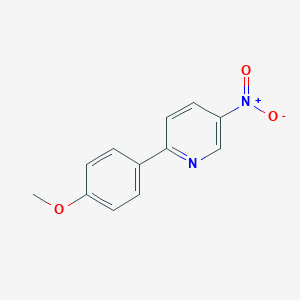
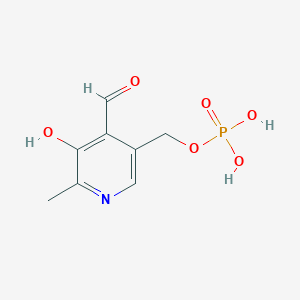
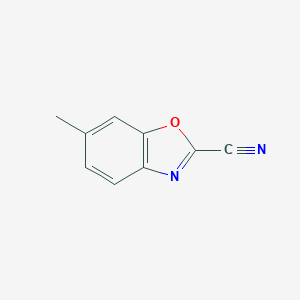
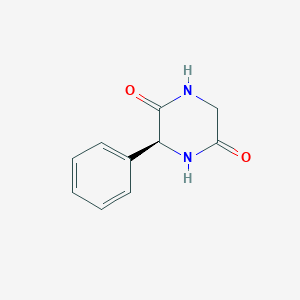
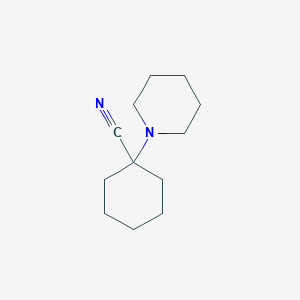
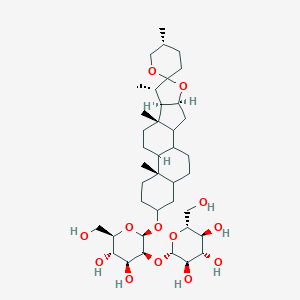
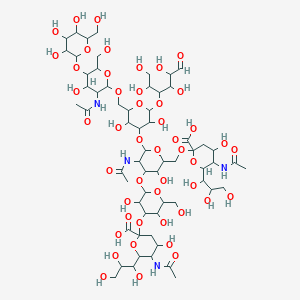
![[(2R,4R)-4-Aminooxolan-2-yl]methanol](/img/structure/B162710.png)
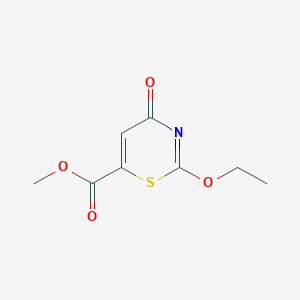
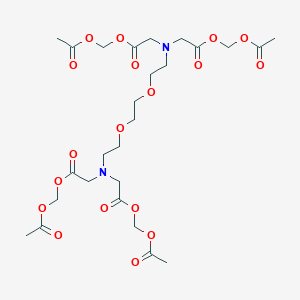
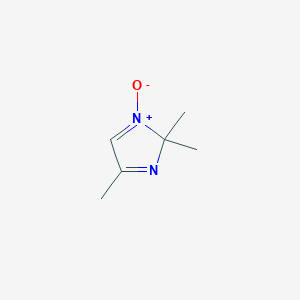
![3-amino-7H-isoxazolo[4,3-e]pyrimidine-4,6-dione](/img/structure/B162717.png)
![2-(2-bromoethyl)-2H-naphtho[1,8-cd]isothiazole 1,1-dioxide](/img/structure/B162719.png)
![Pentapotassium;2-[6-[bis(carboxylatomethyl)amino]-5-[2-[6-[bis(carboxylatomethyl)amino]-2,3-difluorophenoxy]ethoxy]-1-benzofuran-2-yl]-1,3-oxazole-5-carboxylate](/img/structure/B162722.png)